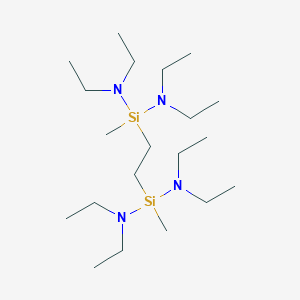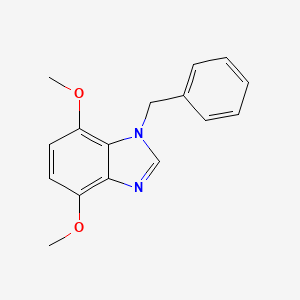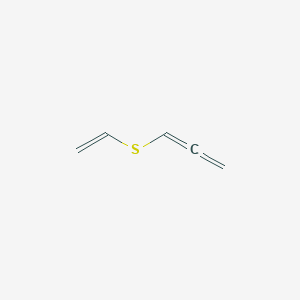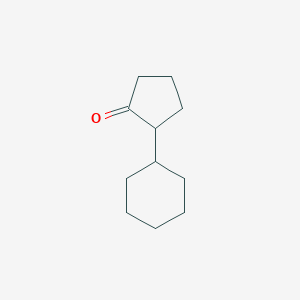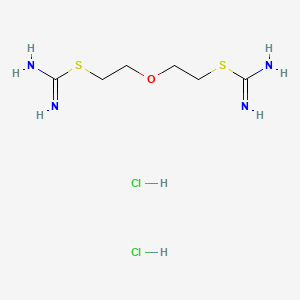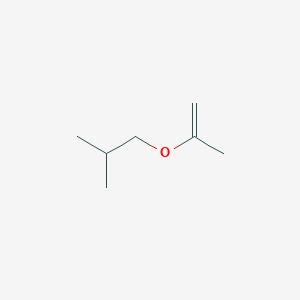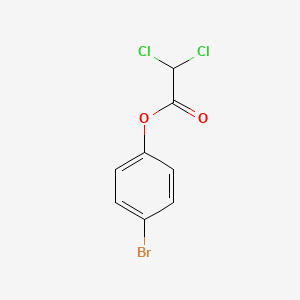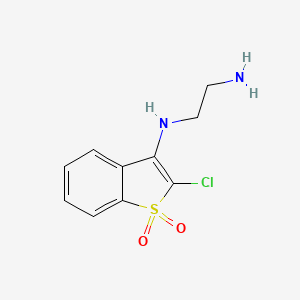
1-Acetoxyxanthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetoxyxanthone is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound specifically features an acetoxy group at the first position of the xanthone core. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: 1-Acetoxyxanthone can be synthesized through several methods. One common approach involves the acetylation of xanthone derivatives. For instance, the reaction of xanthone with acetic anhydride in the presence of a catalyst such as zinc chloride or phosphoryl chloride can yield this compound . Another method involves the use of microwave heating to accelerate the reaction and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-Acetoxyxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
科学研究应用
作用机制
The mechanism of action of 1-Acetoxyxanthone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, which are crucial for inflammation and cell survival.
相似化合物的比较
Xanthone: The parent compound of 1-Acetoxyxanthone, known for its diverse biological activities.
1-Hydroxyxanthone: A derivative with a hydroxy group at the first position, exhibiting different pharmacological properties.
1-Methoxyxanthone: Another derivative with a methoxy group, used in various chemical and biological studies.
Uniqueness of this compound: this compound stands out due to its unique acetoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential therapeutic efficacy compared to other xanthone derivatives .
属性
CAS 编号 |
51584-72-6 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
(9-oxoxanthen-1-yl) acetate |
InChI |
InChI=1S/C15H10O4/c1-9(16)18-12-7-4-8-13-14(12)15(17)10-5-2-3-6-11(10)19-13/h2-8H,1H3 |
InChI 键 |
SYBXJSWOUQBSHT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


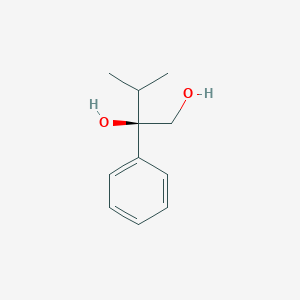
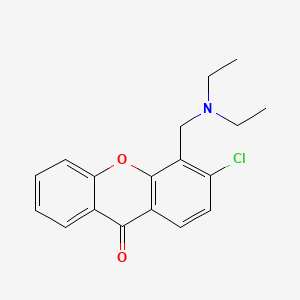
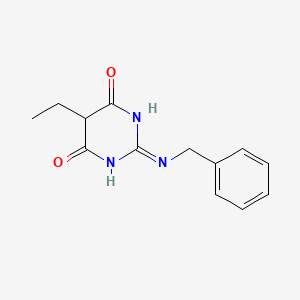
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)

